molecular formula C12H14N2 B8482303 3,8-Dimethyl-8-cyano-5,6,7,8-tetrahydroquinoline

3,8-Dimethyl-8-cyano-5,6,7,8-tetrahydroquinoline

Cat. No. B8482303
M. Wt: 186.25 g/mol
InChI Key: RAQHNEYZSLCTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,8-Dimethyl-8-cyano-5,6,7,8-tetrahydroquinoline is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,8-Dimethyl-8-cyano-5,6,7,8-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,8-Dimethyl-8-cyano-5,6,7,8-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,8-Dimethyl-8-cyano-5,6,7,8-tetrahydroquinoline

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

3,8-dimethyl-6,7-dihydro-5H-quinoline-8-carbonitrile

InChI

InChI=1S/C12H14N2/c1-9-6-10-4-3-5-12(2,8-13)11(10)14-7-9/h6-7H,3-5H2,1-2H3

InChI Key

RAQHNEYZSLCTLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(CCC2)(C)C#N)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5,6,7,8-tetrahydro-8-lithio-3,8-dimethylquinoline (20 mM) was generated as described in Example 2 and allowed to react with t-butyldimethylsilyl isothiocyanate (20 mM) as described in Example 2. After 0.5 hours a solution of t-butyldimethylsilyl chloride (3.1 g, 20 mM) in THF (10 ml) was added and the mixture allowed to stand for 16 hours at ambient temperature. The reaction was quenched with 2N hydrochloric acid (50 ml). After 1 hour the aqueous layer was separated, basified (to pH9) and extracted with dichloromethane (2×50 ml) and the organic extracts were dried and evaporated. Kugelrohr distillation of the residue gave the nitrile title compound. (2.8 g, 75%) bp. 90°/0.01 mm (bath temp.)
Name
5,6,7,8-tetrahydro-8-lithio-3,8-dimethylquinoline
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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3.1 g
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reactant
Reaction Step Three
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Quantity
10 mL
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solvent
Reaction Step Three

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